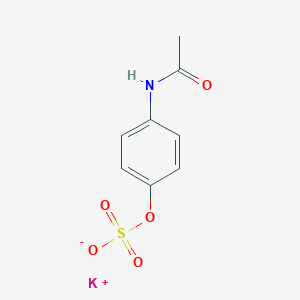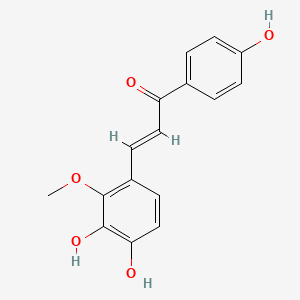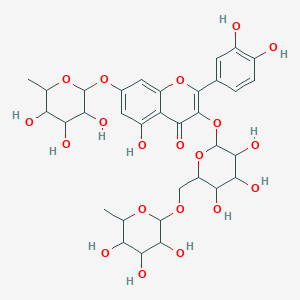
Cardol diene
概要
説明
Cardol diene is a phenolic compound derived from cashew nut shell liquid (CNSL). It is a natural phenol with the molecular formula C21H32O2 and a molecular weight of 316.5 g/mol. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Cardol diene can be synthesized through the chemical modification of cashew nut shell liquid. The process typically involves the extraction of CNSL followed by chemical reactions to isolate and purify this compound. Common methods include:
Extraction: : CNSL is extracted from cashew nut shells using solvents such as acetone or ethanol.
Purification: : The extracted CNSL undergoes purification processes to remove impurities and isolate this compound.
Chemical Modification: : Further chemical reactions, such as hydrogenation or oxidation, can be employed to modify the structure of this compound and enhance its properties.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and chromatography are used to achieve high purity and yield. The production process is optimized to ensure the efficient extraction and isolation of this compound from CNSL.
化学反応の分析
Types of Reactions
Cardol diene undergoes various chemical reactions, including:
Oxidation: : this compound can be oxidized to form cardanol, a related compound with different properties.
Reduction: : Reduction reactions can convert this compound into its saturated analogs.
Substitution: : Electrophilic substitution reactions can introduce functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as hydrogen gas (H2) and metal catalysts are used.
Substitution: : Electrophilic reagents like halogens (Cl2, Br2) and strong acids are employed.
Major Products Formed
Oxidation: : Cardanol is a major product formed from the oxidation of this compound.
Reduction: : Saturated analogs of this compound are produced through reduction reactions.
Substitution: : Various substituted derivatives of this compound can be synthesized through electrophilic substitution reactions.
科学的研究の応用
Cardol diene has a wide range of applications in scientific research, including:
Chemistry: : Used as a starting material for the synthesis of various phenolic compounds and derivatives.
Biology: : Investigated for its antimicrobial and antioxidant properties.
Medicine: : Studied for its potential therapeutic effects in treating inflammatory and oxidative stress-related conditions.
Industry: : Utilized in the production of resins, coatings, and other industrial applications due to its chemical properties.
作用機序
The mechanism by which cardol diene exerts its effects involves its interaction with molecular targets and pathways:
Antioxidant Activity: : this compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.
Anti-inflammatory Activity: : It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antimicrobial Activity: : this compound disrupts the cell membranes of microorganisms, leading to their death.
類似化合物との比較
Cardol diene is similar to other phenolic compounds such as cardanol, anacardic acid, and their derivatives. this compound is unique in its structure and properties, making it distinct from these compounds. The presence of the diene group in this compound contributes to its reactivity and biological activity, setting it apart from its analogs.
List of Similar Compounds
Cardanol
Anacardic Acid
Resorcinolic Compounds
Phenolic Lipids
特性
IUPAC Name |
5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMJCOLGRWKUKO-UTOQUPLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872872 | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79473-25-9 | |
| Record name | 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 55.5 °C | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B7819583.png)


![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7819613.png)

![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-7-hydroxyocta-2,4-dienoate](/img/structure/B7819624.png)

![1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone](/img/structure/B7819645.png)



![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B7819671.png)

